[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Description
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is a complex organometallic compound This compound is notable for its unique structure, which includes a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon
Properties
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFGRNIWPPSEW-OLVQSPPGSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene typically involves multiple steps:
Preparation of the Chiral Amino Alcohol: The chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol, can be synthesized through the reduction of the corresponding ketone using a chiral catalyst.
Formation of the Methylsulfonylazanide: The amino alcohol is then reacted with methylsulfonyl chloride under basic conditions to form the methylsulfonylazanide.
Coordination with Chlororuthenium: The methylsulfonylazanide is coordinated with chlororuthenium(1+) to form the desired complex.
Addition of 1-methyl-4-propan-2-ylbenzene: Finally, 1-methyl-4-propan-2-ylbenzene is added to the reaction mixture to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety.
Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the amino alcohol.
Reduction: Reduced forms of the ruthenium complex.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products .
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
Potential medicinal applications include its use as a precursor for the development of ruthenium-based anticancer drugs .
Industry
In the industrial sector, the compound can be employed in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the ruthenium center interacts with various substrates. The chiral amino alcohol moiety provides stereochemical control, making the compound effective in asymmetric synthesis. The aromatic hydrocarbon enhances the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-amino-1,2-diphenylethanol
- Chlororuthenium(1+)
- 1-methyl-4-propan-2-ylbenzene
Uniqueness
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is unique due to its combination of a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
